molecular formula C8H16N2O B6282981 (4-cyclopropylmorpholin-2-yl)methanamine CAS No. 1017114-81-6

(4-cyclopropylmorpholin-2-yl)methanamine

Cat. No.: B6282981
CAS No.: 1017114-81-6
M. Wt: 156.2
InChI Key:
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Description

“(4-cyclopropylmorpholin-2-yl)methanamine” is a chemical compound that belongs to the class of morpholines. Morpholines are organic compounds containing a morpholine ring which is a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom .

Scientific Research Applications

Biased Agonists of Serotonin 5-HT1A Receptors

A study by Sniecikowska et al. (2019) focused on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives designed as "biased agonists" of serotonin 5-HT1A receptors, demonstrating ERK1/2 phosphorylation-preferring aryloxyethyl derivatives with potential antidepressant-like activity. This research highlighted compounds with high selectivity and favorable drug-like properties, suggesting promising antidepressant drug candidates Sniecikowska et al., 2019.

Transfer Hydrogenation Reactions

Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and examined its application in transfer hydrogenation reactions with quinazoline-based ruthenium complexes. The study achieved excellent conversions and high turnover frequency values, demonstrating the compound's potential in catalytic processes Karabuğa et al., 2015.

Conformationally Restricted Homophenylalanine Analogs

Demir et al. (2004) worked on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, offering insights into conformationally restricted homophenylalanine analogs. This research provides a foundation for developing compounds with specific stereochemical configurations, relevant to pharmaceutical chemistry Demir et al., 2004.

Antimicrobial Activities of Quinoline Derivatives

Thomas et al. (2010) synthesized a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives with notable in vitro antibacterial and antifungal activities. This study indicates the potential of these compounds as antimicrobial agents Thomas et al., 2010.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-cyclopropylmorpholin-2-yl)methanamine involves the reaction of cyclopropylamine with 4-bromomorpholine followed by reduction of the resulting intermediate.", "Starting Materials": [ "Cyclopropylamine", "4-bromomorpholine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-bromomorpholine (1.0 equiv) in methanol and add cyclopropylamine (1.2 equiv) to the solution. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer and purify the product by column chromatography to obtain the intermediate (4-cyclopropylmorpholin-2-yl)methyl bromide.", "Step 4: Dissolve the intermediate in methanol and add sodium borohydride (1.5 equiv) to the solution. Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Quench the reaction with hydrochloric acid and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and concentrate the organic layer.", "Step 6: Purify the product by column chromatography to obtain the final product (4-cyclopropylmorpholin-2-yl)methanamine." ] }

CAS No.

1017114-81-6

Molecular Formula

C8H16N2O

Molecular Weight

156.2

Purity

0

Origin of Product

United States

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